molecular formula C12H14O2 B13877255 3-(1-cyclopropylethoxy)Benzaldehyde

3-(1-cyclopropylethoxy)Benzaldehyde

Cat. No.: B13877255
M. Wt: 190.24 g/mol
InChI Key: FLHHIMRDNKQBSY-UHFFFAOYSA-N
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Description

3-(1-Cyclopropylethoxy)Benzaldehyde (CAS: 1202170-07-7) is a benzaldehyde derivative featuring a cyclopropylethoxy substituent at the 3-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which may influence reactivity and interaction with biological targets. However, detailed physicochemical data (e.g., melting point, solubility) remain unspecified in available literature .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-(1-cyclopropylethoxy)benzaldehyde

InChI

InChI=1S/C12H14O2/c1-9(11-5-6-11)14-12-4-2-3-10(7-12)8-13/h2-4,7-9,11H,5-6H2,1H3

InChI Key

FLHHIMRDNKQBSY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)OC2=CC=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-cyclopropylethoxy)Benzaldehyde can be achieved through various methods. One common approach involves the alkylation of benzaldehyde with 1-cyclopropylethanol under acidic conditions to form the desired product . Another method involves the cross-coupling reaction of a suitable benzaldehyde derivative with a cyclopropyl-containing reagent .

Industrial Production Methods: Industrial production of substituted benzaldehydes, including this compound, often involves transition metal-catalyzed cross-coupling reactions . These methods are favored for their efficiency and scalability . The use of stable aluminum hemiaminals as intermediates has also been explored to protect the aldehyde functionality during the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(1-cyclopropylethoxy)Benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)

Major Products:

    Oxidation: 3-(1-cyclopropylethoxy)benzoic acid

    Reduction: 3-(1-cyclopropylethoxy)benzyl alcohol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Chemistry: 3-(1-cyclopropylethoxy)Benzaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting pharmacological properties .

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and specialty chemicals. Its unique aroma makes it valuable in the formulation of perfumes and flavoring agents .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key attributes of 3-(1-cyclopropylethoxy)Benzaldehyde with analogous benzaldehyde derivatives:

Compound CAS Number Substituent Molecular Formula Key Properties/Applications Reference
This compound 1202170-07-7 Cyclopropylethoxy Not reported Potential use in organic synthesis; steric hindrance from cyclopropane
3-Chlorobenzaldehyde 587-04-2 Chloro C₇H₅ClO 100% purity; irritant (skin/eyes); electron-withdrawing substituent
3-Ethoxybenzaldehyde Not specified Ethoxy C₉H₁₀O₂ Lower steric bulk; established volatility/solubility data via NIST
3-Hydroxybenzaldehyde Not specified Hydroxyl C₇H₆O₂ High polarity; water-soluble; prone to oxidation
4-(Benzyloxy)-3-isopropylbenzaldehyde 373642-03-6 Benzyloxy + isopropyl C₁₇H₁₈O₂ Dual substituents; increased steric hindrance

Electronic and Steric Considerations

  • Electron Effects : The cyclopropylethoxy group is moderately electron-donating via the ether oxygen, contrasting with the electron-withdrawing chloro group in 3-chlorobenzaldehyde. This difference impacts reactivity in electrophilic aromatic substitution or nucleophilic addition .
  • Steric Hindrance : The cyclopropane ring introduces significant steric bulk compared to linear substituents like ethoxy. This may reduce reaction rates in sterically sensitive processes (e.g., Pd-catalyzed coupling) compared to 3-ethoxybenzaldehyde .
  • Ring Strain: The cyclopropane’s inherent strain (~27 kcal/mol) could enhance reactivity in ring-opening reactions, a feature absent in non-cyclic analogs .

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